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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)fluorobenzene

Cat. No.: B092364

For researchers, scientists, and drug development professionals, a thorough understanding of
the analytical characteristics of fluorinated aromatic compounds is paramount for their effective
application in synthesis and product development. This guide provides a detailed comparison
of the analytical properties of 3-(Trifluoromethoxy)fluorobenzene against two common
alternatives: 1,3-difluorobenzene and 3-fluorobenzotrifluoride. The data presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), offers a foundational dataset for identification, purity assessment, and
quality control.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Trifluoromethoxy)fluorobenzene and
its alternatives is presented below, offering a first-glance comparison of these compounds.
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3- 3-

Property (Trifluoromethoxy)f 1’_3- Fluorobenzotrifluor
luorobenzene Difluorobenzene ide

Molecular Formula C7HaF40[1][2] CeHaF2 C7HaFa

Molecular Weight 180.10 g/mol [1][2] 114.09 g/mol 164.10 g/mol

CAS Number 1077-01-6[1][2] 372-18-9 401-80-9

Boiling Point 78-80 °C[1] 82-83 °C 101-102 °C

Density 1.33 g/mL][1] 1.163 g/mL 1.302 g/mL

Appearance Colorless liquid[1] Colorless liquid Colorless liquid

Spectroscopic and Chromatographic Data

The following sections provide a detailed overview of the analytical data obtained through
various standard techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
following tables summarize the available tH, 13C, and *°F NMR data for the three compounds.

1H NMR Data

Chemical Shift (6) ppm and Coupling

Compound
Constants (J) Hz

Aromatic protons typically appear in the range of
) 7.0-7.5 ppm. The specific shifts and coupling
3-(Trifluoromethoxy)fluorobenzene ] ]
patterns are influenced by the fluorine and

trifluoromethoxy substituents.

1,3-Difluorobenzene 0 7.27 (m), 6.63-7.05 (M)[3]

Aromatic protons appear in the range of 7.2-7.8

ppm.

3-Fluorobenzotrifluoride

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://cymitquimica.com/products/10-F036317/3-trifluoromethoxyfluorobenzene/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://cymitquimica.com/products/10-F036317/3-trifluoromethoxyfluorobenzene/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://cymitquimica.com/products/10-F036317/3-trifluoromethoxyfluorobenzene/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3439089.htm
https://www.chemicalbook.com/SpectrumEN_372-18-9_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

13C NMR Data

Compound

Chemical Shift (8) ppm

3-(Trifluoromethoxy)fluorobenzene

Expected signals include a quartet for the CFs
group (around 120 ppm) and aromatic carbons
influenced by F and OCFs.

1,3-Difluorobenzene

Spectral data available, with carbons directly
attached to fluorine showing large C-F coupling

constants.

3-Fluorobenzotrifluoride

Expected signals include a quartet for the CFs

group and aromatic carbons with C-F couplings.

19F NMR Data

Compound

Chemical Shift (8) ppm (Reference: CFClIs)

3-(Trifluoromethoxy)fluorobenzene

Two signals are expected: one for the -OCFs
group (typically around -58 to -60 ppm) and one

for the aromatic fluorine (around -110 to -130

ppm).

1,3-Difluorobenzene

A single signal is expected due to the

symmetrical nature of the molecule.

3-Fluorobenzotrifluoride

Two signals are expected: one for the -CFs
group (around -63 ppm) and one for the

aromatic fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for the three compounds are summarized below.
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Compound

Key IR Absorption Bands (cm~?)

3-(Trifluoromethoxy)fluorobenzene

Expected absorptions include C-F stretching
(around 1100-1350 cm™1), C-O-C stretching
(around 1000-1300 cm™1), and aromatic C-H
and C=C stretching.

1,3-Difluorobenzene

C-F stretching, aromatic C-H stretching (above
3000 cm~?), and aromatic C=C stretching
(around 1600 cm™1),

3-Fluorobenzotrifluoride

Strong absorptions for C-F stretching of the CFs
group, aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of molecular weight and structure.

Compound

Key Mass Spectral Peaks (m/z)

3-(Trifluoromethoxy)fluorobenzene

Molecular ion (M*) at m/z 180. Fragmentation
may involve the loss of F, CF3, or OCFs. A base
peak at m/z 111 is commonly observed,

corresponding to the loss of CFs.[4]

1,3-Difluorobenzene

Molecular ion (M*) at m/z 114.

3-Fluorobenzotrifluoride

Molecular ion (M*) at m/z 164. Fragmentation
typically involves the loss of a fluorine atom or

the entire CFs group.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, Acetone-ds) in a standard 5 mm NMR tube. A reference
standard such as tetramethylsilane (TMS) is often added for tH and 3C NMR. For *°F NMR, an
external or internal standard like CFCIs or trifluorotoluene may be used.

1H NMR Spectroscopy: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to
obtain a good signal-to-noise ratio.

13C NMR Spectroscopy: Spectra are acquired on the same spectrometer as *H NMR, with a
typical frequency of 75, 100, or 125 MHz. Proton decoupling is used to simplify the spectrum. A
larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are
generally required due to the lower natural abundance and smaller gyromagnetic ratio of the
13C nucleus.

19F NMR Spectroscopy: Spectra are acquired on a spectrometer equipped with a fluorine
probe. The large chemical shift range of 1°F NMR necessitates a wider spectral width. Proton
decoupling can be employed to simplify the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance
(ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty salt plates or the clean ATR crystal is recorded first and
automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The liquid sample is typically diluted in a suitable solvent (e.qg.,
dichloromethane or hexane) to an appropriate concentration (e.g., 10-100 ppm). An internal
standard may be added for quantitative analysis.
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GC Conditions: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)
is commonly used. A typical temperature program would start at a low temperature (e.g., 50
°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of
10-20 °C/min. The injector is typically set to a temperature of 250 °C and operated in split or
splittess mode. Helium is used as the carrier gas at a constant flow rate.

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at
70 eV. The mass range is scanned from a low m/z (e.g., 40) to a value above the molecular
weight of the compound (e.g., 200). The ion source and transfer line temperatures are typically
set to 230 °C and 280 °C, respectively.

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical
characterization of these fluorinated aromatic compounds.

Data Acquisition

Process Raw Data Analyze Spectra
(FT, Phasing, Baseline Correction) (Chemical Shifts, Coupling Constants, Integration)

Click to download full resolution via product page

Workflow for NMR Spectroscopy.
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Workflow for FTIR Spectroscopy.
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Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethoxy-fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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